molecular formula C9H17NO B13202841 2-Methyl-1-(4-methylpyrrolidin-3-yl)propan-1-one

2-Methyl-1-(4-methylpyrrolidin-3-yl)propan-1-one

Cat. No.: B13202841
M. Wt: 155.24 g/mol
InChI Key: OUDXIKIPWKDIKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-methylpyrrolidin-3-yl)propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 4-methylpyrrolidine with a suitable alkyl halide, followed by oxidation to form the ketone group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-methylpyrrolidin-3-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Methyl-1-(4-methylpyrrolidin-3-yl)propan-1-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-methylpyrrolidin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(4-methylpyrrolidin-3-yl)propan-1-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methyl-substituted pyrrolidine ring and ketone group make it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-methyl-1-(4-methylpyrrolidin-3-yl)propan-1-one

InChI

InChI=1S/C9H17NO/c1-6(2)9(11)8-5-10-4-7(8)3/h6-8,10H,4-5H2,1-3H3

InChI Key

OUDXIKIPWKDIKO-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1C(=O)C(C)C

Origin of Product

United States

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